molecular formula C16H18N4O4 B14268464 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol CAS No. 136768-48-4

2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol

Cat. No.: B14268464
CAS No.: 136768-48-4
M. Wt: 330.34 g/mol
InChI Key: MDDBHZWFAMMAME-UHFFFAOYSA-N
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Description

2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a nitrophenyl group. The presence of the ethoxy and ethan-1-ol groups further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with aniline to produce the azo compound. The final step involves the reaction of this azo compound with 2-(2-chloroethoxy)ethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted ethoxy derivatives.

Scientific Research Applications

2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain or dye due to its azo group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can result in the modulation of cellular processes, including apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}ethoxy)ethan-1-ol: Similar structure but lacks the anilino group.

    2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethanol: Similar structure but with a different functional group.

Uniqueness

2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is unique due to the presence of both the anilino and ethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

136768-48-4

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

2-[2-[4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]ethanol

InChI

InChI=1S/C16H18N4O4/c21-10-12-24-11-9-17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(22)23/h1-8,17,21H,9-12H2

InChI Key

MDDBHZWFAMMAME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCOCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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